molecular formula C19H21NO3 B4193693 methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate

methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate

Cat. No.: B4193693
M. Wt: 311.4 g/mol
InChI Key: IAROTJHLMLUHTH-UHFFFAOYSA-N
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Description

Methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate is an organic compound with a complex structure that includes a phenyl group, a butanoyl group, and an amino group attached to a phenyl ring, which is further connected to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate typically involves a multi-step process. One common route includes the following steps:

    Formation of the Phenylbutanoyl Intermediate: This step involves the acylation of a phenyl compound with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The phenylbutanoyl intermediate is then reacted with an amine to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with methyl acetate in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the substrate from accessing the site and halting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {4-[(2-phenylpropanoyl)amino]phenyl}acetate
  • Methyl {4-[(2-phenylpentanoyl)amino]phenyl}acetate
  • Ethyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate

Uniqueness

Methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-[4-(2-phenylbutanoylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-17(15-7-5-4-6-8-15)19(22)20-16-11-9-14(10-12-16)13-18(21)23-2/h4-12,17H,3,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAROTJHLMLUHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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